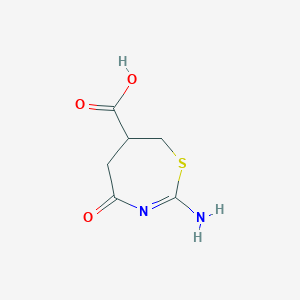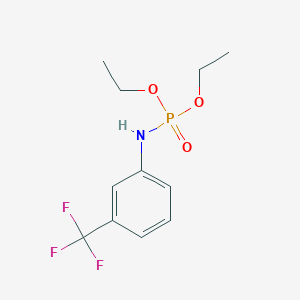![molecular formula C9H15Br B14682742 Bicyclo[6.1.0]nonane, 9-bromo- CAS No. 36616-95-2](/img/structure/B14682742.png)
Bicyclo[6.1.0]nonane, 9-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[6.1.0]nonane, 9-bromo- is an organic compound with a unique bicyclic structure. This compound is characterized by a nonane ring system with a bromine atom attached at the 9th position. The presence of the bromine atom introduces significant reactivity, making this compound valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonane, 9-bromo- typically involves the bromination of bicyclo[6.1.0]nonane. This can be achieved through the use of bromine (Br2) in the presence of a catalyst or under specific reaction conditions that facilitate the addition of the bromine atom to the nonane ring. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of Bicyclo[6.1.0]nonane, 9-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[6.1.0]nonane, 9-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify the existing structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[6.1.0]nonane derivatives.
Reduction Reactions: The major product is bicyclo[6.1.0]nonane.
Oxidation Reactions: Products include oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Applications De Recherche Scientifique
Bicyclo[6.1.0]nonane, 9-bromo- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bicyclo[6.1.0]nonane, 9-bromo- involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various chemical reactions, acting as a leaving group in substitution reactions or as a site for reduction or oxidation. The molecular targets and pathways involved depend on the specific reaction and application, with the compound often serving as an intermediate or precursor in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[6.1.0]nonane, 9,9-dibromo-:
Bicyclo[6.1.0]nonane: The parent compound without any bromine atoms, used as a reference for studying the effects of bromination.
Bicyclo[6.1.0]nonyne carboxylic acid: An oxidized analogue with a carboxylic acid functional group, used in the production of stable derivatives.
Uniqueness
Bicyclo[6.1.0]nonane, 9-bromo- is unique due to its specific bromination at the 9th position, which imparts distinct reactivity and properties compared to its analogues. This uniqueness makes it valuable in various chemical reactions and applications, particularly in organic synthesis and material science.
Propriétés
Numéro CAS |
36616-95-2 |
|---|---|
Formule moléculaire |
C9H15Br |
Poids moléculaire |
203.12 g/mol |
Nom IUPAC |
9-bromobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H15Br/c10-9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2 |
Clé InChI |
DQKFZMWCSVGJNC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2C(C2Br)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


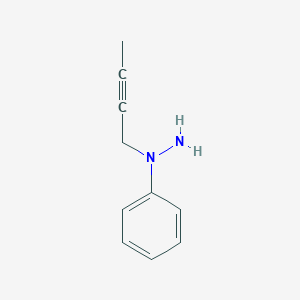

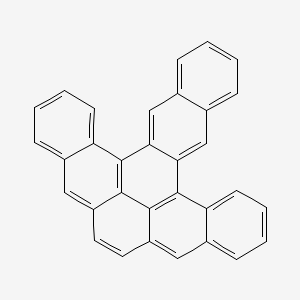
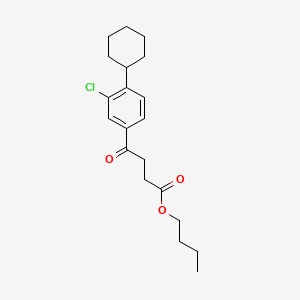
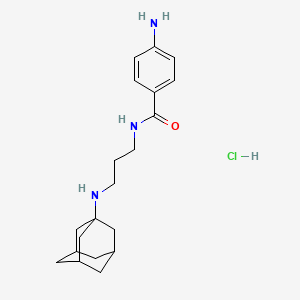
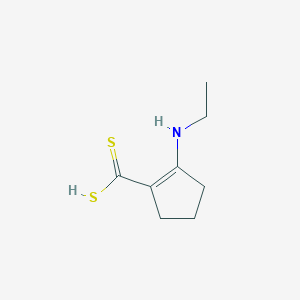
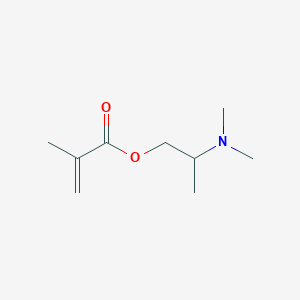
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
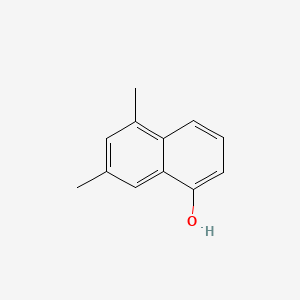
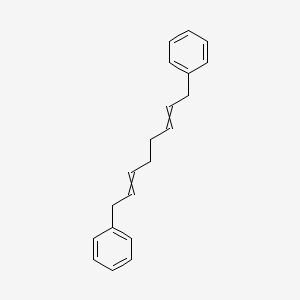

![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
